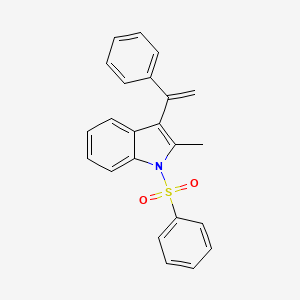
Bis(1-phenyl-1H-tetrazol-5-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-phenyl-1H-tetrazol-5-yl)mercury is a compound that belongs to the class of organomercury compounds It features two tetrazole rings, each substituted with a phenyl group, bonded to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-1H-tetrazol-5-yl)mercury typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with mercury(II) chloride. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-phenyl-1H-tetrazol-5-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of tetrazole derivatives with different functional groups .
Applications De Recherche Scientifique
Bis(1-phenyl-1H-tetrazol-5-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organomercury compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of Bis(1-phenyl-1H-tetrazol-5-yl)mercury involves its interaction with various molecular targets. The tetrazole rings can coordinate with metal ions, while the mercury center can form bonds with sulfur-containing biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1-methyl-1H-tetrazole-5-thiolato)mercury(II): Similar structure but with methyl groups instead of phenyl groups.
1,2-Di(1H-tetrazol-5-yl)ethane: Contains two tetrazole rings linked by an ethane bridge.
(E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Features an ethene bridge between two tetrazole rings.
Uniqueness
Bis(1-phenyl-1H-tetrazol-5-yl)mercury is unique due to the presence of phenyl-substituted tetrazole rings and a central mercury atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
119229-85-5 |
|---|---|
Formule moléculaire |
C14H10HgN8 |
Poids moléculaire |
490.87 g/mol |
Nom IUPAC |
bis(1-phenyltetrazol-5-yl)mercury |
InChI |
InChI=1S/2C7H5N4.Hg/c2*1-2-4-7(5-3-1)11-6-8-9-10-11;/h2*1-5H; |
Clé InChI |
TYKJNHOSDWJECJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)[Hg]C3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


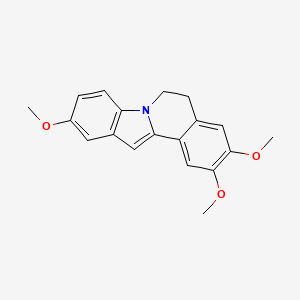
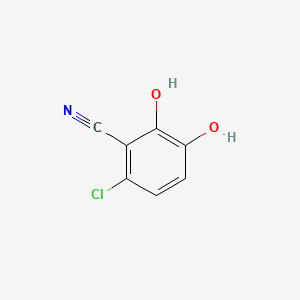

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
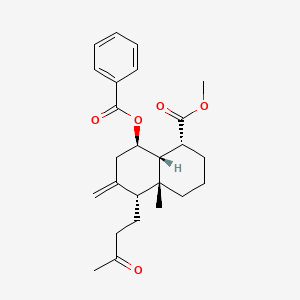
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)


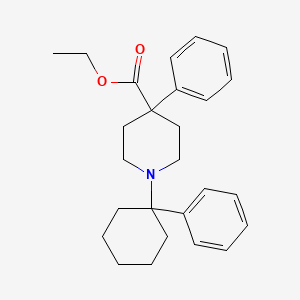
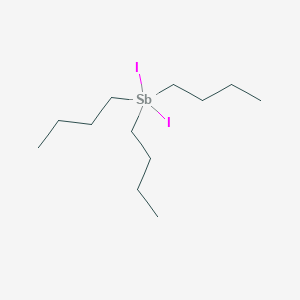
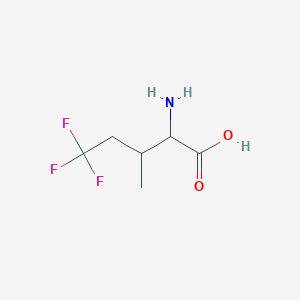
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

